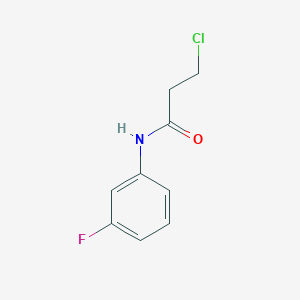

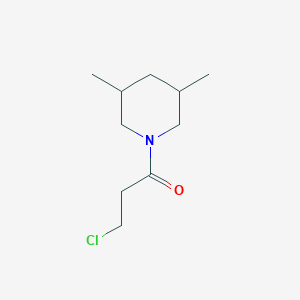

3-chloro-N-(3-fluorophenyl)propanamide

概要

説明

3-chloro-N-(3-fluorophenyl)propanamide is an organic compound commonly used in scientific research. It is a derivative of propanamide, and is composed of a chlorine atom, a fluorine atom, and a nitrogen atom. This compound has a wide range of applications in scientific research, including in biochemical and physiological studies, and in laboratory experiments.

科学的研究の応用

Synthesis and Crystal Structure

Research on compounds structurally related to "3-chloro-N-(3-fluorophenyl)propanamide" has focused on their synthesis and the determination of their crystal structures. For example, the synthesis and crystal structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide were explored, demonstrating the utility of X-ray crystallography in elucidating molecular configurations and interactions in solid-state chemistry (Huang Ming-zhi et al., 2005).

Pharmacological Applications

Compounds with similar structural features have been investigated for their potential pharmacological applications. For instance, derivatives of benzodiazepines, including structures analogous to "3-chloro-N-(3-fluorophenyl)propanamide," have been synthesized and studied as modulators for the Transient receptor potential vanilloid 1 (TRPV1), indicating their potential use in developing new analgesic drugs (Yan Liu et al., 2018).

Anti-malarial Research

In the context of anti-malarial research, substituted aminoacetamides, which share functional group similarities with "3-chloro-N-(3-fluorophenyl)propanamide," were optimized for activity against Plasmodium falciparum. This research exemplifies the ongoing efforts to develop novel compounds with potential therapeutic applications in malaria treatment (Neil R. Norcross et al., 2019).

Antibacterial Activity

Studies on the antibacterial properties of related compounds further illustrate the broad applicability of this class of chemicals in pharmaceutical development. For example, compounds synthesized from 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine demonstrated significant antibacterial activity, showcasing the potential of these molecules in combating bacterial infections (N. S. Arutyunyan et al., 2017).

特性

IUPAC Name |

3-chloro-N-(3-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEZFWIYWQILFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393605 | |

| Record name | 3-chloro-N-(3-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3-fluorophenyl)propanamide | |

CAS RN |

100638-26-4 | |

| Record name | 3-chloro-N-(3-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

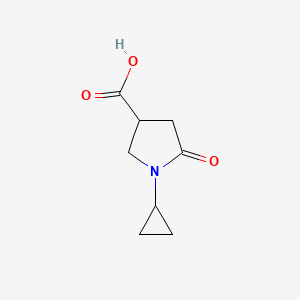

![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)

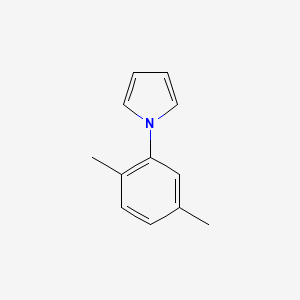

![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)

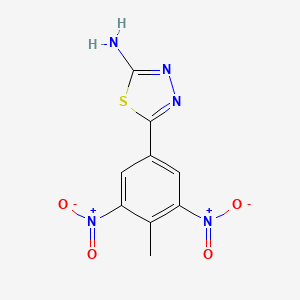

![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)